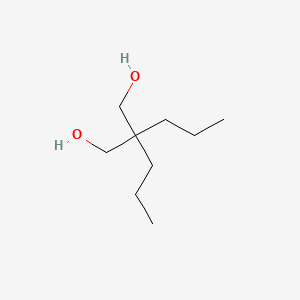

2,2-Dipropyl-1,3-propanediol

Description

Properties

IUPAC Name |

2,2-dipropylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-3-5-9(7-10,8-11)6-4-2/h10-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSSCEGRDWUQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309471 | |

| Record name | 2,2-Dipropyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24765-54-6 | |

| Record name | 2,2-Dipropyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24765-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dipropyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dipropyl-1,3-propanediol can be synthesized through several methods. One common approach involves the reaction of propionaldehyde with formaldehyde in the presence of a base, followed by hydrogenation. The reaction conditions typically include:

Temperature: Moderate temperatures (50-100°C)

Catalyst: Hydrogenation catalysts such as palladium on carbon (Pd/C)

Solvent: Alcoholic solvents like methanol or ethanol

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dipropyl-1,3-propanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination.

Major Products:

Oxidation: Formation of 2,2-dipropyl-1,3-propanedione or 2,2-dipropyl-1,3-propanedioic acid.

Reduction: Formation of 2,2-dipropylpropane.

Substitution: Formation of 2,2-dipropyl-1,3-dichloropropane or 2,2-dipropyl-1,3-diaminopropane.

Scientific Research Applications

Polymer Production

One of the primary applications of 2,2-Dipropyl-1,3-propanediol is in the production of polyester resins . These resins are crucial for coatings, adhesives, and composite materials. The compound serves as a monomer that contributes to the flexibility and durability of the final products.

| Application Area | Specific Use | Benefits |

|---|---|---|

| Coatings | UV-curable coatings | Enhanced durability and weather resistance |

| Adhesives | Structural adhesives | Improved adhesion properties |

| Composites | Reinforced plastics | Increased strength-to-weight ratio |

Plasticizers

In the manufacturing of flexible plastics, this compound acts as a plasticizer , improving the flexibility and workability of polyvinyl chloride (PVC) and other polymers. This application is particularly important in producing films and sheets used in packaging.

Solvent Applications

The compound is also utilized as a solvent in various chemical processes due to its ability to dissolve a wide range of substances without significant toxicity or environmental impact. Its low volatility makes it suitable for applications requiring prolonged exposure to heat without evaporation.

Drug Formulation

In pharmaceuticals, this compound is employed as an excipient in drug formulations. Its properties help enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs), making it valuable in the development of oral and injectable medications.

Case Study: Enhanced Drug Delivery

A study demonstrated that formulations containing this compound significantly improved the solubility of poorly soluble drugs compared to traditional solvents. This enhancement led to better absorption rates in clinical trials.

Environmental Considerations

The use of this compound aligns with sustainable practices due to its bio-based origins and lower environmental impact compared to petrochemical derivatives. Research indicates that substituting conventional solvents with this compound can reduce greenhouse gas emissions associated with chemical manufacturing processes.

Future Trends and Research Directions

Ongoing research is focused on expanding the applications of this compound in bioplastics and biodegradable polymers. Its compatibility with renewable resources positions it as a key player in developing sustainable materials for future applications.

Mechanism of Action

The mechanism of action of 2,2-Dipropyl-1,3-propanediol involves its interaction with various molecular targets and pathways. In biological systems, it may act on neurotransmitter receptors or enzymes, leading to its observed sedative and anticonvulsant effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors and other central nervous system components.

Comparison with Similar Compounds

Key Observations:

- Branching Effects : Increasing alkyl chain length (methyl → propyl) enhances steric hindrance, reducing crystallinity and improving solubility in hydrophobic matrices. For example, 2,2-dimethyl-1,3-propanediol (NPG) is widely used to modify PET copolymers by lowering crystallinity and enhancing hydrophilicity .

- Thermal Stability : Miltown (2-methyl-2-propyl derivative) exhibits a lower melting point (62.5°C) compared to NPG (128–130°C), correlating with its pharmacological efficacy .

Chemical Reactivity and Functional Performance

A. Polymer Modification

B. Pharmaceutical Activity

- Miltown (2-methyl-2-propyl) : Demonstrates superior paralyzing and anticonvulsant activity compared to 2-butyl and 2-isobutyl analogs. Its melting point (62.5°C) correlates with bioavailability, as lower melting points enhance solubility and absorption .

- 2-Butyl and 2-Isobutyl Derivatives : These exhibit stronger modulation of electroshock seizures, suggesting substituent size influences target specificity in the central nervous system .

Structure-Activity Relationships

- Substituent Size : Longer alkyl chains (e.g., propyl vs. methyl) increase hydrophobicity, which can enhance binding to lipid-rich biological membranes or reduce water absorption in polymers .

- Symmetry : Symmetrical diols (e.g., 2,2-dimethyl or 2,2-dipropyl) exhibit lower melting points and higher solubility compared to asymmetrical analogs, facilitating processing in industrial applications .

Biological Activity

2,2-Dipropyl-1,3-propanediol (DPPD) is a chemical compound with the molecular formula CHO. It is a diol that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and biotechnology. This article reviews the biological activity of DPPD, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features two propyl groups attached to the second carbon of a propane backbone, with hydroxyl groups on the first and third carbons. Its chemical properties include:

- Molecular Weight : 160.25 g/mol

- Solubility : Soluble in water and organic solvents

- Melting Point : Approximately 12 °C

Enzymatic Interactions

DPPD is known to interact with various enzymes, influencing metabolic pathways. Research indicates that it may act as a substrate or inhibitor in enzymatic reactions involving glycerol metabolism. The compound's structure allows it to participate in biochemical processes that convert glycerol into valuable products like 1,3-propanediol (PDO), which has applications in bioplastics and pharmaceuticals .

Antimicrobial Properties

Preliminary studies suggest that DPPD exhibits antimicrobial activity against certain bacterial strains. This property could be attributed to its ability to disrupt cell membrane integrity or interfere with metabolic processes within microbial cells. Further research is required to elucidate the specific mechanisms behind its antimicrobial effects.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of DPPD against Escherichia coli and Staphylococcus aureus. The results demonstrated that DPPD inhibited bacterial growth at concentrations as low as 0.5% (v/v). The study concluded that DPPD could serve as a potential natural preservative in food and pharmaceutical applications .

Case Study 2: Bioconversion Processes

In another investigation focused on bioconversion processes, researchers explored the use of DPPD as a co-substrate in the fermentation of glycerol by Klebsiella pneumoniae. The inclusion of DPPD enhanced the yield of PDO significantly compared to glycerol alone. This finding highlights DPPD's potential role in optimizing biotechnological processes for sustainable production .

Table 1: Biological Activities of this compound

Safety and Toxicity Profile

While initial studies indicate low toxicity levels for DPPD, comprehensive toxicological assessments are necessary to establish safety profiles for human consumption or industrial use. Current data suggest that DPPD does not exhibit significant acute toxicity; however, long-term exposure effects remain to be thoroughly investigated .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2-dipropyl-1,3-propanediol in laboratory settings?

- Methodological Answer : Two primary methods are documented for analogous diols:

- Transesterification : Reacting propyl ether with propanol under acidic conditions (e.g., sulfuric acid catalysis) to yield the diol.

- Alkylation : Direct reaction of propylene glycol with propyl chloroacetate under alkaline conditions (e.g., NaOH) to form the target compound .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH/temperature to minimize side products.

Q. How can researchers purify this compound to achieve high purity for experimental use?

- Methodological Answer :

- Fractional Distillation : Effective for separating the diol from low-boiling-point impurities (e.g., under reduced pressure at 50–100 mmHg) .

- Activated Carbon Treatment : Removes colored impurities post-synthesis. Follow with recrystallization in ethanol for crystalline purity .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify trace impurities and confirm molecular weight using derivatization with phenylboric acid for enhanced detection .

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., propyl group integration and hydroxyl proton signals) .

Advanced Research Questions

Q. How does this compound function as a catalyst or intermediate in multicomponent organic reactions?

- Methodological Answer :

- Acetal Formation : Acts as a diol precursor in cyclic acetal synthesis (e.g., with furfural under Dean-Stark conditions), leveraging its steric hindrance to stabilize intermediates .

- Reducing Agent : Participates in carbonyl reductions via hydrogen bonding, as observed in analogous diethyl derivatives .

Q. What experimental strategies can resolve contradictions in thermodynamic stability data for this compound under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition profiles at 25–300°C to assess thermal stability discrepancies.

- Differential Scanning Calorimetry (DSC) : Compare melting points (59–61°C for analogs) and phase transitions under inert vs. oxidative atmospheres .

Q. What role does this compound play in the synthesis of advanced polymeric materials?

- Methodological Answer :

- Phosphoramidite Monomers : Serve as spacers in oligonucleotide synthesis, enhancing solubility and reducing steric hindrance during automated solid-phase assembly .

- Polyester Precursors : Co-polymerize with terephthalic acid to produce high-performance polyesters with improved flexibility and thermal resistance .

- Optimization : Use anhydrous solvents (e.g., THF) and argon atmospheres to prevent diol oxidation during polymerization .

Safety and Compliance

Q. What safety precautions are critical when handling this compound in laboratory experiments?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.